molecular formula C22H19NO2 B1583037 5,6-Bis(benzyloxy)-1H-indole CAS No. 4790-19-6

5,6-Bis(benzyloxy)-1H-indole

Cat. No.: B1583037
CAS No.: 4790-19-6
M. Wt: 329.4 g/mol
InChI Key: JEUGWNYIRZKHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Bis(benzyloxy)-1H-indole (CAS 4790-19-6) is a protected indole derivative of significant interest in organic synthesis and medicinal chemistry research. With a molecular formula of C22H19NO2 and a molecular weight of 329.39 g/mol, this compound serves as a key synthetic intermediate, particularly in the construction of more complex bisindole structures . The bisindole scaffold is a prominent pharmacophore in drug discovery, with numerous synthetic and natural bisindole analogs demonstrating a wide range of remarkable biological activities, including potent antimicrobial, antiviral, and anticancer properties . Research indicates that related indole-based compounds have been explored as potent inhibitors of kinases like GSK-3β, a target in oncology and neurodegenerative diseases, highlighting the therapeutic potential of this chemical class . This product is characterized by its high purity and requires specific storage conditions to maintain stability; it should be kept sealed in a dry environment at -20°C . As a versatile building block, this compound is an invaluable tool for researchers developing novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-bis(phenylmethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-3-7-17(8-4-1)15-24-21-13-19-11-12-23-20(19)14-22(21)25-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUGWNYIRZKHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CN3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197328
Record name 1H-Indole, 5,6-bis(phenylmethoxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4790-19-6
Record name 5,6-Bis(phenylmethoxy)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4790-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dibenzyloxyindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004790196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dibenzyloxyindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole, 5,6-bis(phenylmethoxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4790-19-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6-Dibenzyloxyindole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PA5PF7ARM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Strategies and Methodologies for 5,6 Bis Benzyloxy 1h Indole and Its Precursors

Classical Indole (B1671886) Synthesis Approaches

The foundational methods of indole synthesis, while sometimes limited by harsh conditions, provide the fundamental chemical logic for constructing the indole nucleus. Their adaptation for the synthesis of a polysubstituted indole like 5,6-Bis(benzyloxy)-1H-indole requires specific, often custom-synthesized, starting materials.

Fischer Indole Synthesis Adaptations for this compound

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for preparing indoles. wikipedia.org The reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions, followed by a thermal cyclization with the elimination of ammonia. wikipedia.orgthermofisher.com The reaction proceeds through a phenylhydrazone intermediate, which isomerizes to an enamine. wikipedia.org A subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement is the key bond-forming step, leading to a diimine that cyclizes and aromatizes to the final indole product. wikipedia.orgyoutube.com

For the synthesis of this compound, the critical starting material is 3,4-bis(benzyloxy)phenylhydrazine. This precursor would be reacted with a suitable carbonyl compound, such as acetaldehyde or pyruvic acid, in the presence of a Brønsted or Lewis acid catalyst like polyphosphoric acid (PPA), zinc chloride, or boron trifluoride. wikipedia.org The reaction can often be performed as a one-pot synthesis without isolating the intermediate hydrazone. thermofisher.com

A key challenge in adapting the Fischer synthesis for substituted phenylhydrazines is controlling regioselectivity, especially when using unsymmetrical ketones. thermofisher.com However, for a symmetrically substituted precursor like 3,4-bis(benzyloxy)phenylhydrazine, the primary product is predictably the 5,6-disubstituted indole. A study on the synthesis of 5,6- and 4,5-indole products found that the Fischer conditions can be remarkably regioselective. nih.gov

Table 1: Overview of Fischer Indole Synthesis Parameters

Parameter Description
Key Precursors 3,4-bis(benzyloxy)phenylhydrazine and a suitable aldehyde or ketone (e.g., acetaldehyde).
Catalysts Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, AlCl₃, BF₃). wikipedia.org
Mechanism Steps 1. Phenylhydrazone formation. 2. Tautomerization to ene-hydrazine. 3. wikipedia.orgwikipedia.org-sigmatropic rearrangement. 4. Cyclization and elimination of ammonia. jk-sci.com

| Modifications | The Buchwald modification utilizes a palladium catalyst to couple aryl bromides with hydrazones, offering a modern entry into this classical synthesis. wikipedia.orgjk-sci.com |

Bischler–Möhlau Indole Synthesis Applications and Modifications

The Bischler–Möhlau indole synthesis forms a 2-aryl-indole from the reaction of an α-bromo-acetophenone with an excess of an aniline derivative. wikipedia.orgchemeurope.com This method is named after August Bischler and Richard Möhlau, who developed it independently. wikipedia.org The reaction mechanism is surprisingly complex, involving the initial formation of an α-arylamino-ketone intermediate, which then reacts with a second molecule of aniline before undergoing an electrophilic cyclization and subsequent tautomerization to the indole. wikipedia.orgchemeurope.comwikipedia.org

To synthesize a derivative of this compound using this method, the required precursor would be 3,4-bis(benzyloxy)aniline. This would be reacted with an α-halo ketone, such as α-bromoacetophenone, typically under harsh heating conditions. Historically, the synthesis has been limited by these vigorous conditions, often leading to poor yields and unpredictable side reactions. wikipedia.orgchemeurope.com

Despite its limitations, the Bischler–Möhlau synthesis has been the subject of modern modifications aimed at improving its utility. researchgate.net Milder reaction conditions have been developed, including the use of lithium bromide as a catalyst or the application of microwave irradiation to accelerate the reaction and improve yields. chemeurope.comwikipedia.org These modifications could potentially make the synthesis of 2-aryl-5,6-bis(benzyloxy)-1H-indoles more feasible.

Table 2: Bischler–Möhlau Indole Synthesis Overview

Parameter Description
Key Precursors 3,4-bis(benzyloxy)aniline and an α-halo ketone (e.g., α-bromoacetophenone).
Conditions Traditionally requires high temperatures and excess aniline.
Key Intermediate An α-arylamino-ketone which cyclizes to form the indole ring. semanticscholar.org

| Modern Modifications | Use of lithium bromide as a catalyst; microwave-assisted, solvent-free conditions. chemeurope.comwikipedia.orgresearchgate.net |

Madelung Indole Synthesis and Related Cyclization Strategies

The Madelung synthesis is a thermal, base-catalyzed intramolecular cyclization of an N-phenylamide to produce an indole. wikipedia.org Reported by Walter Madelung in 1912, the reaction typically involves heating an N-acyl-o-toluidine with a strong base, such as sodium or potassium alkoxides, at very high temperatures (200–400 °C). wikipedia.org The mechanism begins with the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. quimicaorganica.org

Application of this strategy to this compound would necessitate a precursor like N-acyl-4,5-bis(benzyloxy)-2-methylaniline. The vigorous conditions, including the use of strong bases like sodium ethoxide or potassium tert-butoxide, are a significant drawback of the classical Madelung synthesis. wikipedia.orgresearchgate.net However, the method is particularly useful for preparing 2-alkinylindoles, which are not easily accessible through other routes. wikipedia.org

Modern advancements have focused on mitigating the harshness of the reaction conditions. The Smith-modified Madelung synthesis, for instance, uses organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines to react with esters, proceeding via an intramolecular Peterson olefination under milder conditions. wikipedia.org Another recent modification employs a combination of LiN(SiMe₃)₂ and CsF to mediate a highly efficient tandem Madelung indole synthesis. organic-chemistry.org

Table 3: Madelung Indole Synthesis Characteristics

Parameter Description
Key Precursor An N-acyl-o-toluidine derivative, such as N-acyl-4,5-bis(benzyloxy)-2-methylaniline.
Base/Conditions Strong bases (e.g., NaOEt, KOtBu) at high temperatures (200-400 °C). wikipedia.org
Mechanism Intramolecular cyclization of an N-phenylamide via a benzylic carbanion. quimicaorganica.org

| Modifications | Smith-modified synthesis using organolithium reagents; use of LiN(SiMe₃)₂/CsF for a tandem reaction. wikipedia.orgorganic-chemistry.org |

Nenitzescu Indole Synthesis and its Relevance

The Nenitzescu indole synthesis, reported by Costin Nenițescu in 1929, is a method for producing 5-hydroxyindole derivatives. wikipedia.org The reaction condenses a benzoquinone with a β-aminocrotonic ester (an enamine). wikipedia.orgsynarchive.com The mechanism involves a sequence of a Michael addition, nucleophilic attack by the enamine, and an elimination step. wikipedia.org

While the Nenitzescu synthesis does not directly produce this compound, it is highly relevant for the synthesis of its direct precursor, 5,6-dihydroxy-1H-indole. This dihydroxyindole can then be readily converted to the target compound through a standard Williamson ether synthesis using benzyl (B1604629) bromide or a similar benzylating agent.

To obtain the 5,6-dihydroxyindole (B162784) scaffold, a substituted benzoquinone, specifically 2-hydroxy-1,4-benzoquinone, would be reacted with an enamine like ethyl β-aminocrotonate. The reaction performs best in highly polar solvents. wikipedia.org The resulting 5,6-dihydroxyindole is a valuable intermediate, as the hydroxyl groups provide handles for further functionalization. The synthesis of 5-hydroxyindoles is of significant interest because this core structure is found in numerous biochemically important molecules, including neurotransmitters and anti-inflammatory agents. wikipedia.orgrevistadechimie.ro

Table 4: Nenitzescu Indole Synthesis Relevance

Parameter Description
Direct Product 5-hydroxyindole derivatives. synarchive.com
Key Precursors A benzoquinone and a β-aminocrotonic ester (enamine). wikipedia.org
Relevance to Target Synthesizes the 5,6-dihydroxyindole precursor, which can be benzylated to form this compound.

| Mechanism | Michael addition of the enamine to the quinone, followed by cyclization and aromatization. revistadechimie.ro |

Modern and Sustainable Synthetic Pathways

Contemporary organic synthesis has increasingly focused on developing more efficient, atom-economical, and environmentally benign methods. Transition-metal catalysis has been at the forefront of this evolution, offering powerful alternatives to classical named reactions for the construction of complex heterocyclic frameworks like indoles. mdpi.com

Transition-Metal-Catalyzed Indolization Reactions

Transition-metal-catalyzed reactions have emerged as a powerful strategy for indole synthesis, often proceeding under milder conditions with greater functional group tolerance than classical methods. mdpi.com These reactions typically involve the formation of C-C and C-N bonds through mechanisms like C-H activation, cross-coupling, and cyclization. mdpi.comrsc.org

Several catalytic systems are applicable to the synthesis of substituted indoles:

Palladium Catalysis: Palladium catalysts are widely used in indole synthesis. The Buchwald modification of the Fischer indole synthesis uses a palladium catalyst to couple aryl bromides and hydrazones. wikipedia.org Another prominent example is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne with an ortho-haloaniline. For this compound, this would involve reacting a precursor like 1-amino-2-iodo-4,5-bis(benzyloxy)benzene with a suitable alkyne.

Copper Catalysis: Copper-catalyzed reactions, such as intramolecular C-H amination, can be employed to construct the indole ring. mdpi.com This approach would involve the cyclization of a pre-functionalized aniline derivative.

Cobalt Catalysis: Cobalt(III)-catalyzed systems have been shown to effectively synthesize indoles from the reaction of N-arylhydrazines with alkynes, including terminal alkynes. mdpi.com This method provides an alternative to the classical Fischer synthesis, operating through a distinct catalytic cycle.

Gold Catalysis: Gold catalysts can promote the synthesis of 2-substituted indoles from ortho-alkynylnitroarenes, offering a route that avoids aniline or hydrazine precursors. mdpi.com

These modern methods provide a versatile toolkit for constructing highly substituted indoles like this compound, often with improved efficiency and substrate scope compared to their classical counterparts.

Table 5: Selected Transition-Metal-Catalyzed Indole Syntheses

Metal Catalyst Synthetic Strategy General Precursors
Palladium (Pd) Larock Indole Synthesis o-Haloaniline, Alkyne
Palladium (Pd) Buchwald-Hartwig Amination / Fischer Synthesis Aryl bromide, Hydrazone
Cobalt (Co) Alkyne Annulation N-Arylhydrazine, Alkyne mdpi.com
Copper (Cu) Intramolecular C-H Amination o-Alkenylaniline mdpi.com

| Gold (Au) | Cyclization of o-Alkynylaryl Azides/Nitroarenes | o-Alkynylaryl azide or nitroarene mdpi.com |

Cascade and Domino Reactions in Indole Annulation

Cascade and domino reactions represent a highly efficient strategy for the synthesis of complex molecules like indole polycycles from simpler precursors in a single operation, avoiding the need for isolating intermediates. researchgate.netrsc.org These processes, where multiple bonds are formed sequentially in one pot, significantly enhance molecular complexity and are prized for their atom economy and reduced waste generation. researchgate.netrsc.org While specific examples detailing the synthesis of this compound via cascade reactions are not extensively documented, general principles of indole synthesis can be applied.

One common cascade approach involves a palladium-catalyzed intramolecular indolization of 2-chloroanilines. researchgate.net Conceptually, a suitably substituted 4,5-bis(benzyloxy)-2-chloroaniline could undergo a cascade reaction to form the desired indole scaffold. Another strategy involves dipolar cyclizations, which could be adapted to precursors of this compound. researchgate.net These reactions often build multiple rings and set several stereocenters in a controlled manner, offering a powerful tool for creating complex indole-containing natural products. researchgate.netrsc.org

The development of novel cascade reactions is a continuing area of research, with the potential to provide more direct and efficient routes to substituted indoles like this compound. researchgate.net

Photochemical and Electrochemical Synthesis Methods

Modern synthetic chemistry increasingly turns to photochemical and electrochemical methods as green and efficient alternatives to traditional synthesis. These techniques utilize light or electric current, respectively, to drive chemical reactions, often providing unique reactivity and selectivity.

Electrochemical Synthesis: This method, considered a green chemistry approach, uses electrons as catalysts, thereby minimizing waste and eliminating the need for chemical oxidants or reductants. d-nb.info Electrochemical organic reactions are often more atom-economical than conventional methods. d-nb.info The synthesis of indole derivatives can be achieved through electrochemical annulation of N-arylenamines or via electrochemical C-H/N-H functionalization. researchgate.net For a precursor to this compound, an electrochemical approach could involve the reductive cyclization of a substituted 2-nitrostyrene. For example, the electrochemical generation of a p-benzoquinone from a hydroquinone precursor can be followed by a Michael addition with an amine, a strategy that could be adapted for indole synthesis. academie-sciences.fr

A hypothetical electrochemical synthesis of this compound could start from (E)-1,2-bis(benzyloxy)-4-(2-nitrovinyl)benzene. The electrochemical reduction of the nitro group would initiate a cyclization to form the indole ring. The table below outlines optimized conditions for a related electrochemical reaction, which could serve as a starting point for developing a specific protocol. d-nb.info

ParameterConditionYield
Solvent Water80%
Temperature 70°C80%
Electrolyte NaBrHigh
Electrodes Graphite (Anode & Cathode)High
Reaction Time 6 minutes80%
This table presents optimized conditions for a model electrochemical synthesis of 5-benzylidenebarbiturate derivatives, illustrating the potential for rapid and high-yield reactions in aqueous media. d-nb.inforesearchgate.net

Photochemical Synthesis: Photochemical methods offer another avenue for indole synthesis, often proceeding under mild conditions. While specific photochemical routes to this compound are not prominent in the literature, general photochemical strategies for constructing heterocycles could be adapted.

Flow Chemistry Approaches for Enhanced Efficiency

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including active pharmaceutical ingredients (APIs). nih.gov By conducting reactions in continuous-flow reactors, chemists can achieve better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for hazardous reactions. semanticscholar.orgnih.gov

The synthesis of indoles is well-suited to flow chemistry. nih.gov Classic methods like the Fischer indole synthesis have been successfully transferred from batch to continuous-flow systems, demonstrating significant advantages. nih.govuc.pt For instance, a flow process for the Fischer indole synthesis can achieve quantitative conversion in minutes, with a high throughput. uc.pt

A multi-step flow synthesis for a derivative of this compound could be designed as follows:

Step 1: Reductive Cyclization: A precursor like (E)-1,2-bis(benzyloxy)-4-(2-nitrovinyl)benzene could be passed through a heated reactor containing a reducing agent (e.g., iron powder) to facilitate the reductive cyclization to the indole core. rsc.org

Step 2: N-Functionalization: The output from the first reactor could be mixed with a stream containing an alkylating or acylating agent to functionalize the indole nitrogen.

Step 3: In-line Purification: The product stream could then pass through a purification module, such as a column with a scavenger resin, to remove unreacted reagents and byproducts. semanticscholar.org

This modular approach allows for the rapid synthesis and derivatization of the target compound, making it highly adaptable for creating libraries of related molecules. nih.govsemanticscholar.org

Protecting Group Strategies for Hydroxyl and Indole Nitrogen Moieties

In the synthesis of complex molecules like this compound, the strategic use of protecting groups is essential to mask reactive functional groups and direct the course of a reaction. unina.it

Hydroxyl Protecting Groups: The catechol-like 5,6-dihydroxyindole is highly susceptible to oxidation. unina.it Therefore, protection of the hydroxyl groups is crucial. In the target molecule, the benzyl groups serve this purpose. Benzyl ethers are widely used as protecting groups for alcohols and phenols due to their stability under a wide range of reaction conditions (acidic, basic, and reductive) and their relatively straightforward removal by catalytic hydrogenolysis. The synthesis of this compound often begins with a precursor where the hydroxyl groups are already protected as benzyl ethers, such as 1,2-bis(benzyloxy)-4,5-dinitrobenzene or a related nitrostyrene. rsc.orggoogle.com

Indole Nitrogen Protecting Groups: The N-H of the indole ring can be acidic and nucleophilic, often requiring protection to prevent unwanted side reactions during subsequent functionalization of the indole core. organic-chemistry.org A variety of protecting groups can be employed for the indole nitrogen. The choice of protecting group depends on the specific reaction conditions to be used in the synthetic sequence.

Protecting GroupIntroduction ConditionsCleavage Conditions
Tosyl (Ts) TsCl, base (e.g., NaH)Strong base (e.g., NaOH, KOH) or reductive conditions
2-(Trimethylsilyl)ethoxymethyl (SEM) SEMCl, base (e.g., NaH)Fluoride source (e.g., TBAF) or acid
tert-Butoxycarbonyl (Boc) Boc₂O, base (e.g., DMAP)Strong acid (e.g., TFA) or heat
2-Phenylsulfonylethyl Phenyl vinyl sulfone, baseBase (e.g., DBU, NaH) via reverse Michael reaction researchgate.net
This table summarizes common protecting groups for the indole nitrogen, along with their typical introduction and cleavage conditions.

The 2-phenylsulfonylethyl group is a notable example, as it is stable during indole synthesis and can be readily removed under basic conditions. researchgate.net

Regioselectivity and Stereoselectivity in Synthesis

Control of Substitution Patterns on the Indole Core

Achieving regiocontrol in the functionalization of the indole ring is a central challenge in indole chemistry. The inherent reactivity of the indole nucleus typically favors electrophilic substitution at the C3 position. Directing substitution to other positions often requires pre-functionalization or the use of specific catalytic systems.

For the 5,6-disubstituted pattern, the synthesis usually starts with a correspondingly substituted benzene (B151609) derivative, thereby ensuring the correct placement of the benzyloxy groups. Subsequent functionalization of the indole core, for example at the C2, C3, C4, or C7 positions, requires more sophisticated strategies.

One study investigated the regioselectivity of cycloaddition reactions involving indolynes. It was found that 4,5- and 5,6-indolynes exhibit no regioselectivity in Diels-Alder reactions with 2-substituted furans, yielding a nearly 1:1 mixture of regioisomers. nih.gov In contrast, the 6,7-indolyne showed remarkable regioselectivity. nih.gov This lack of regioselectivity for the 5,6-indolyne suggests that cycloaddition approaches to further functionalize the benzene portion of the this compound core would be challenging to control.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing substituents at specific positions, provided a halogen atom is present on the indole ring at the desired position. organic-chemistry.org

Diastereoselective and Enantioselective Synthesis (if applicable to derivatives)

While this compound itself is achiral, many of its derivatives, particularly those used in medicinal chemistry, are chiral. The development of diastereoselective and enantioselective methods for the synthesis of these derivatives is therefore of great importance.

Enantioselective synthesis of indole derivatives can be achieved through various strategies, including:

Catalytic Asymmetric Synthesis: Chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, can be used to control the stereochemical outcome of a reaction. nih.gov For example, the enantioselective synthesis of spiro bisindole molecules has been achieved directly from indole and acetone using a chiral phosphoric acid catalyst in cooperation with an alcohol additive. nih.gov

De Novo Ring Formation: The construction of the indole ring itself can be performed enantioselectively, establishing chirality in the process. This has been demonstrated in the palladium-catalyzed synthesis of N-N axially chiral bisindoles. researchgate.net

Radical-Based Methods: Enantioselective synthesis of pyrroloindolines has been accomplished via the non-covalent stabilization of indole radical cations using chiral Brønsted acids. nih.gov

Scale-Up Considerations for Laboratory to Pilot Scale Synthesis

The transition from laboratory-scale synthesis to pilot-plant production of this compound necessitates a thorough evaluation of the chemical process to ensure safety, efficiency, cost-effectiveness, and reproducibility. While specific pilot-scale data for this compound is not extensively published, general principles of chemical engineering and process development for indole derivatives offer a framework for identifying key challenges and optimization strategies. A plausible synthetic route, adapted from methodologies for related compounds, involves the reductive cyclization of a suitable precursor like 2-nitro-4,5-bis(benzyloxy)toluene. The scale-up of such a process would require careful consideration of several critical factors.

One of the primary challenges in scaling up indole synthesis is managing reaction conditions that are often harsh in a laboratory setting. asianpubs.org The use of strong acids, toxic reagents, and expensive catalysts, while manageable on a small scale, can present significant safety and economic hurdles in a pilot plant. asianpubs.org For instance, a laboratory synthesis might employ a potent reducing agent that is difficult to handle in large quantities. The selection of reagents that are both effective and amenable to large-scale use is paramount.

Furthermore, the choice of solvents is a critical consideration. Solvents like dimethylformamide (DMF) and 1,2-dimethoxyethane (DME), which might be used in the lab, are often restricted in industrial settings due to their toxicity and environmental impact. oup.com The development of a robust manufacturing process would likely involve replacing such solvents with more sustainable and safer alternatives.

Heat management is another crucial aspect of scaling up. Exothermic reactions, such as nitrations or reductions, can be effectively controlled in small flasks with simple cooling baths. However, in large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized overheating, side reactions, and potential safety hazards. Therefore, a detailed understanding of the reaction thermodynamics and the implementation of efficient cooling systems are essential for a successful scale-up.

Purification of the final product also presents a significant challenge. While laboratory-scale purification might rely on column chromatography, this method is often impractical and expensive for large quantities. The development of a scalable purification process, such as crystallization or distillation, is a key objective in process development. This requires a thorough investigation of the solubility properties of this compound in various solvent systems to identify conditions that afford high purity and yield.

The following interactive data tables illustrate the potential adjustments and considerations when moving from a laboratory-scale synthesis to a pilot-plant production of this compound, based on a hypothetical reductive cyclization of 2-nitro-4,5-bis(benzyloxy)toluene.

Table 1: Comparison of Reaction Parameters for the Synthesis of this compound

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Key Considerations for Scale-Up
Reactor 1 L Round-bottom flask100 L Glass-lined reactorMaterial compatibility, heat transfer, agitation efficiency
Solvent Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Safety (peroxide formation with THF), environmental impact, cost
Reducing Agent Lithium aluminum hydrideCatalytic hydrogenation (e.g., Pd/C)Safety (pyrophoric nature of LiAlH4), cost, ease of workup
Temperature 0 °C to reflux20-80 °C (controlled addition)Exotherm management, potential for side reactions at higher temps
Reaction Time 4-6 hours8-12 hoursSlower reagent addition, heat transfer limitations
Work-up Liquid-liquid extractionPhase separation in reactorEmulsion formation, efficient phase separation
Purification Column chromatographyRecrystallizationSolvent selection, yield optimization, impurity profile

Table 2: Illustrative Process Safety and Efficiency Metrics

MetricLaboratory ScalePilot ScaleRationale for Change
Process Mass Intensity (PMI) ~150~30Reduced solvent volumes, elimination of chromatography
Reagent Stoichiometry 1.5 - 2.0 equivalents1.1 - 1.2 equivalentsCost optimization, minimizing unreacted starting material
Cycle Time 1-2 days2-3 daysLonger reaction and work-up times, equipment cleaning
Expected Yield 70-80%75-85%Optimized conditions, improved process control

These tables highlight the significant changes in both methodology and expected outcomes when transitioning a synthesis from the bench to a pilot plant. The focus shifts from simply obtaining the desired product to developing a process that is safe, robust, economically viable, and environmentally responsible. The successful scale-up of the synthesis of this compound would therefore depend on a multidisciplinary approach, integrating organic chemistry, chemical engineering, and analytical chemistry to address these multifaceted challenges.

Mechanistic Investigations of Chemical Transformations Involving 5,6 Bis Benzyloxy 1h Indole

Reactions of the Indole (B1671886) Nitrogen

The nitrogen atom of the indole ring in 5,6-Bis(benzyloxy)-1H-indole is a key site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the molecule's electronic properties and steric profile.

N-Alkylation and N-Acylation Reactions

The indole nitrogen can readily undergo N-alkylation and N-acylation reactions. These transformations typically proceed via the deprotonation of the N-H bond by a suitable base to form a nucleophilic indolide anion, which then reacts with an electrophilic alkylating or acylating agent.

N-Alkylation: The N-alkylation of indoles is a common synthetic procedure. In a typical mechanism, a strong base such as sodium hydride (NaH) is used to abstract the acidic proton from the indole nitrogen, generating a sodium indolide salt. This highly nucleophilic species then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, such as methyl iodide, to furnish the N-alkylated product. The presence of the electron-donating benzyloxy groups at the 5 and 6 positions is expected to increase the electron density of the indole ring system, potentially enhancing the nucleophilicity of the indolide anion.

N-Acylation: Similarly, N-acylation introduces an acyl group onto the indole nitrogen. This is often achieved using acylating agents like acyl chlorides or thioesters. When using acyl chlorides, a base is typically required to neutralize the hydrochloric acid byproduct. A plausible mechanism for the N-acylation of indoles with thioesters involves a base-promoted deprotonation of the indole to form an intermediate that then undergoes nucleophilic substitution with the thioester to yield the N-acylindole. nih.gov The chemoselectivity of N-acylation over C-acylation can be a challenge in indole chemistry, as the C3 position is also nucleophilic. nih.gov However, careful selection of reaction conditions can favor the desired N-functionalization.

TransformationReagents and ConditionsProduct
N-Alkylation1. NaH, THF, 0 °C to rt 2. Alkyl halide (e.g., CH3I)1-Alkyl-5,6-bis(benzyloxy)-1H-indole
N-Acylation1. Base (e.g., Pyridine or NaH) 2. Acylating agent (e.g., AcCl or Thioester)1-Acyl-5,6-bis(benzyloxy)-1H-indole
Table 1: Typical Conditions for N-Alkylation and N-Acylation of Indoles.

N-Protection and Deprotection Chemistry

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. A common protecting group for indoles is the tert-butoxycarbonyl (Boc) group.

N-Protection: The introduction of the Boc group is typically achieved by reacting the indole with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). This reaction proceeds via nucleophilic attack of the indolide anion on one of the carbonyl carbons of (Boc)2O.

N-Deprotection: The Boc group is valued for its stability under a range of conditions and its facile removal under acidic conditions. A common method for the deprotection of N-Boc protected indoles is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). commonorganicchemistry.comresearchgate.netbiocompare.comnih.govresearchgate.net The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene and carbon dioxide to regenerate the free indole N-H.

ProcessReagents and Conditions
N-Boc Protection(Boc)2O, DMAP, CH2Cl2, rt
N-Boc DeprotectionTFA, CH2Cl2, 0 °C to rt
Table 2: Conditions for N-Protection and Deprotection of Indoles.

Reactions at the Indole C2 Position

The C2 position of the indole ring is another important site for functionalization, allowing for the introduction of carbon-based substituents and other functional groups.

Carboxylation Reactions (e.g., formation of this compound-2-carboxylic acid)

The synthesis of this compound-2-carboxylic acid highlights a key transformation at the C2 position. While direct carboxylation of the C-H bond can be challenging, a common and effective strategy involves a two-step process: deprotonation at the C2 position followed by quenching with carbon dioxide.

To achieve regioselective deprotonation at C2, the indole nitrogen must first be protected, for example, with a group like tert-butoxycarbonyl (Boc) or benzenesulfonyl (Bs). The N-protected indole is then treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperature. This results in the formation of a 2-lithioindole intermediate. Subsequent reaction of this organolithium species with carbon dioxide (from dry ice or a stream of CO2 gas), followed by an acidic workup, yields the desired 2-carboxylic acid.

Functionalization via Organometallic Reagents

The C2 position of the indole can be functionalized through various cross-coupling reactions, which typically involve the use of organometallic reagents. These reactions often require the pre-functionalization of the C2 position with a halogen or a suitable organometallic moiety.

For instance, a 2-bromo or 2-iodo derivative of N-protected this compound could serve as a substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille reaction. In a Suzuki coupling, the 2-haloindole would be reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C2 position. nih.govtcichemicals.comnih.govbeilstein-journals.org Alternatively, in a Stille coupling, a 2-stannylindole derivative would be coupled with an organic halide under palladium catalysis. wikipedia.orgresearchgate.net These methods provide powerful tools for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the C2 position.

ReactionKey ReagentsTypical Product
Suzuki Coupling2-Haloindole, Arylboronic acid, Pd catalyst, Base2-Aryl-5,6-bis(benzyloxy)-1H-indole
Stille Coupling2-Stannylindole, Aryl halide, Pd catalyst2-Aryl-5,6-bis(benzyloxy)-1H-indole
Table 3: Organometallic Cross-Coupling Reactions at the Indole C2 Position.

Reactions at the Benzyloxy Moieties

The benzyloxy groups at the 5 and 6 positions are ether linkages that can be cleaved under specific conditions to reveal the corresponding hydroxyl groups. This deprotection is a crucial step in the synthesis of many biologically active molecules.

A common method for the cleavage of benzyl (B1604629) ethers is catalytic transfer hydrogenolysis. mdpi.comnih.govrsc.org This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen donor such as ammonium formate, formic acid, or cyclohexene. The reaction is generally performed under mild conditions and is often compatible with a variety of other functional groups. The mechanism involves the transfer of hydrogen from the donor to the catalyst surface, followed by the hydrogenolysis of the carbon-oxygen bond of the benzyl ether.

Another method for debenzylation involves the use of strong Lewis acids such as boron tribromide (BBr3). researchgate.net This reagent is particularly effective for cleaving aryl ethers. The mechanism is believed to involve the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon.

MethodReagents and ConditionsProduct
Catalytic Transfer HydrogenolysisPd/C, Ammonium formate, Methanol, Reflux5,6-Dihydroxy-1H-indole
Lewis Acid CleavageBBr3, CH2Cl2, -78 °C to rt5,6-Dihydroxy-1H-indole
Table 4: Debenzylation of this compound.

Deprotection Strategies for Benzyloxy Ethers

The removal of benzyl ethers is a critical step in multi-step syntheses, particularly for revealing hydroxyl functionalities, as in the conversion of this compound to the biologically significant 5,6-dihydroxyindole (B162784). The most prevalent and efficient method for this transformation is catalytic hydrogenation.

The mechanism of catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The reaction proceeds via the following steps:

Adsorption: Both the this compound substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

Hydrogen Activation: The H-H bond in H₂ is cleaved on the metal surface, forming reactive metal-hydride species.

Hydrogenolysis: The C-O bond of the benzyl ether is cleaved. This occurs through the sequential addition of hydrogen atoms across the bond. The benzylic carbon is particularly susceptible to this cleavage due to the stability of the potential benzyl radical or cation intermediates.

Product Desorption: The deprotected product, 5,6-dihydroxyindole, and the byproduct, toluene, desorb from the catalyst surface, regenerating the active sites for further reaction.

This method is highly effective due to its mild conditions and high yields. An alternative to using gaseous H₂ is catalytic transfer hydrogenolysis, where a hydrogen donor molecule like ammonium formate, cyclohexene, or 1,4-cyclohexadiene is used. This approach can sometimes offer improved selectivity and is often more convenient for laboratory-scale synthesis.

Table 1: Deprotection of this compound
ReactantReagents and ConditionsProductYieldReference
This compoundH₂, 10% Pd/C, Ethanol, Room Temperature5,6-DihydroxyindoleHighGeneral Procedure
This compoundAmmonium formate, 10% Pd/C, Methanol, Reflux5,6-DihydroxyindoleGood to HighGeneral Procedure

Orthogonal Functionalization of Benzyl Ethers

Orthogonal functionalization refers to the selective modification or removal of one protecting group in the presence of another, different protecting group. In the case of this compound, both protecting groups are identical, which presents a significant mechanistic challenge for selective monofunctionalization. True orthogonality is not achievable without first differentiating the two groups.

However, the concept can be discussed in the context of related systems where two different benzyl-type ethers are present. For instance, a p-methoxybenzyl (PMB) ether can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) under conditions that leave an unsubstituted benzyl (Bn) ether intact. nih.gov The mechanism for DDQ-mediated cleavage involves:

Hydride Abstraction: The electron-rich PMB group facilitates the formation of a charge-transfer complex with DDQ, followed by the abstraction of a benzylic hydride to form a stabilized oxocarbenium ion.

Hydrolysis: Subsequent hydrolysis of the oxocarbenium ion releases the free alcohol and p-methoxybenzaldehyde.

To achieve selective functionalization of this compound, one would first need to perform a controlled monodeprotection or mono-functionalization of one benzyloxy group. This is statistically challenging and would likely lead to a mixture of starting material, mono-substituted, and di-substituted products. A potential strategy could involve statistical mono-halogenation of one of the benzyl rings, followed by further transformation, thereby differentiating the two protecting groups for subsequent selective cleavage.

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, highly reactive towards electrophiles. Electrophilic attack occurs preferentially at the C3 position of the pyrrole ring, as the resulting cationic intermediate (Wheland intermediate) is stabilized by resonance involving the nitrogen atom, delocalizing the positive charge over two atoms. The presence of two electron-donating benzyloxy groups at the C5 and C6 positions further activates the indole ring towards electrophilic substitution, although the primary site of reaction on the heterocyclic core remains C3.

A classic example is the Vilsmeier-Haack reaction, used for formylation. ijpcbs.comorganic-chemistry.org The mechanism involves the formation of the Vilsmeier reagent, a chloroiminium ion (e.g., from phosphoryl chloride and dimethylformamide), which acts as the electrophile.

Formation of Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺.

Electrophilic Attack: The π-electrons of the indole C2-C3 double bond attack the Vilsmeier reagent, leading to substitution at the C3 position and formation of a cationic intermediate.

Deprotonation: The intermediate is deprotonated to restore the aromaticity of the indole ring, yielding an iminium salt.

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to afford the C3-formylated indole.

Other electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, halogenation, and nitration, are also expected to proceed with high regioselectivity at the C3 position. nih.govnih.gov

Table 2: Electrophilic Aromatic Substitution on 5,6-Disubstituted Indoles
ReactantReagents and ConditionsProductPosition of SubstitutionReference
This compoundPOCl₃, DMF, then H₂OThis compound-3-carbaldehydeC3 clockss.org
5,6-Dimethoxy-1H-indole(COCl)₂, Dioxane, then NH₃5,6-Dimethoxy-1H-indole-3-glyoxylamideC3General Procedure
5,6-Dichloro-1H-indoleN-Bromosuccinimide, CH₂Cl₂3-Bromo-5,6-dichloro-1H-indoleC3 nih.gov

Nucleophilic Substitution Reactions (if applicable to specific derivatives)

The electron-rich nature of the indole ring system makes it generally unreactive towards nucleophilic aromatic substitution. Such reactions require the presence of strong electron-withdrawing groups on the ring or conversion of the indole into a derivative with a suitable leaving group.

For a derivative of this compound, a nucleophilic substitution reaction could be envisaged following an initial electrophilic halogenation step (e.g., at C3 or C2). The resulting halo-indole could then participate in metal-catalyzed cross-coupling reactions, which proceed via mechanisms distinct from classical SₙAr.

For example, a Suzuki cross-coupling reaction on a hypothetical 3-bromo-5,6-bis(benzyloxy)-1H-indole would involve the following mechanistic cycle with a palladium(0) catalyst:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the halo-indole to form a Pd(II) species.

Transmetalation: A boronic acid (R-B(OH)₂), in the presence of a base, forms a boronate complex which then transfers the organic group (R) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the C-C bond and regenerating the Pd(0) catalyst.

This strategy allows for the introduction of a wide variety of substituents onto the indole ring, effectively achieving a formal nucleophilic substitution.

Rearrangement Reactions and Their Mechanisms

A plausible rearrangement reaction for this compound involves the organic-chemistry.orgbeilstein-journals.org-Wittig rearrangement of one of the benzyloxy groups. nih.govnih.govmdpi.com This reaction is typically initiated by a strong base, such as an organolithium reagent, which deprotonates the benzylic carbon.

The mechanism of the organic-chemistry.orgbeilstein-journals.org-Wittig rearrangement is generally believed to proceed through a radical dissociation-recombination pathway within a solvent cage: organic-chemistry.org

Deprotonation: A strong base (e.g., n-butyllithium) abstracts a proton from the benzylic methylene group (the carbon adjacent to both the phenyl ring and the ether oxygen), forming a carbanion.

Homolytic Cleavage: The carbanion intermediate undergoes homolytic cleavage of the adjacent C-O bond, generating a ketyl radical anion and a benzyl radical.

Radical Recombination: These radical species are held within a solvent cage and recombine rapidly. The benzyl radical adds to the carbon of the ketyl, forming a new C-C bond.

Protonation: Quenching the reaction with a proton source yields the final diarylmethanol product.

For this compound, this rearrangement would convert a benzyloxy group at either the C5 or C6 position into a C-C linked α-hydroxybenzyl substituent, forming a new quaternary carbon center. The reaction's success would depend on the stability of the indole ring under the strongly basic conditions required.

Catalytic Transformations Utilizing this compound as a Substrate

This compound can serve as a versatile substrate in a variety of catalytic transformations, particularly those involving palladium catalysis. These reactions often exploit the reactivity of the N-H bond or the C-H bonds at various positions on the indole ring (C2, C3, C7). mdpi.com

Palladium-catalyzed C-H activation/functionalization is a powerful tool for directly forming new C-C or C-heteroatom bonds. beilstein-journals.org The mechanism is complex and highly dependent on the catalyst, ligand, and directing group. A general cycle for a C3-H arylation might involve:

C-H Activation: The indole substrate coordinates to the Pd(II) catalyst. A base assists in the deprotonation of the C3-H bond, leading to the formation of a palladacycle intermediate. This step is often the rate-determining one.

Oxidative Addition/Transmetalation: An aryl halide or another coupling partner undergoes oxidative addition to a separate Pd(0) center, or a transmetalation event occurs with the palladacycle.

Reductive Elimination: The C3-indolyl group and the new organic fragment couple and are eliminated from the palladium center, forming the functionalized indole and regenerating a palladium species that can re-enter the catalytic cycle.

Directing groups can be installed on the indole nitrogen to control the regioselectivity of C-H activation, favoring functionalization at the less sterically hindered C2 position. beilstein-journals.org Without a directing group, functionalization often occurs at the most electronically favored C3 position.

Table 3: Potential Catalytic Transformations of Substituted Indoles
ReactantCoupling PartnerCatalyst/ReagentsProduct TypeReference
3-Substituted IndoleBenzyl Methyl Carbonate[Pd(allyl)(cod)]BF₄, DPEphos, BEt₃C3-Benzylated Indolenine nih.gov
Indole-5-carboxylic acidBenzyl AlcoholPd(OAc)₂, TPPMS, H₂OBis(indolyl)methane mdpi.com
N-Sulfonyl-2-alkynylanilide(Intramolecular)Pd(amphos)Cl₂, (S)-Synphos, K₃PO₄Indole-Fused Bicyclo[3.2.1]octane dicp.ac.cn

Compound Index

Table 4: List of Chemical Compounds
Compound NameMolecular Formula
This compoundC₂₂H₁₉NO₂
5,6-DihydroxyindoleC₈H₇NO₂
Palladium on carbon (Pd/C)Pd/C
TolueneC₇H₈
Ammonium formateCH₅NO₂
p-Methoxybenzyl (PMB) ether-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)C₈Cl₂N₂O₂
Ceric ammonium nitrate (CAN)H₈N₈CeO₁₈
p-MethoxybenzaldehydeC₈H₈O₂
Phosphoryl chloride (POCl₃)POCl₃
Dimethylformamide (DMF)C₃H₇NO
This compound-3-carbaldehydeC₂₃H₁₉NO₃
5,6-Dimethoxy-1H-indoleC₁₀H₁₁NO₂
5,6-Dichloro-1H-indoleC₈H₅Cl₂N
N-BromosuccinimideC₄H₄BrNO₂
3-Bromo-5,6-dichloro-1H-indoleC₈H₄BrCl₂N
Boronic acid-
n-ButyllithiumC₄H₉Li
Benzyl Methyl CarbonateC₉H₁₀O₃
Benzyl AlcoholC₇H₈O
Indole-5-carboxylic acidC₉H₇NO₂

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 5,6-Bis(benzyloxy)-1H-indole in solution. It provides precise information about the chemical environment of individual atoms.

One-dimensional NMR spectra provide fundamental information about the number and type of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical shift, integration, and multiplicity of each unique proton, offering insights into its electronic environment and proximity to other protons. The published ¹H NMR data for this compound in deuterochloroform (CDCl₃) is detailed below. researchgate.net

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
NH7.95s (singlet)1H-
Benzyl-H (aromatic)7.55 – 7.27m (multiplet)10H-
H-47.20s (singlet)1H-
H-27.06dd (doublet of doublets)1H3.1, 2.5
H-76.95d (doublet)1H0.5
H-36.41ddd (doublet of doublet of doublets)1H3.0, 2.1, 0.8
-OCH₂-5.18s (singlet)4H-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments. The benzyloxy groups introduce complexity, but each carbon atom in the indole (B1671886) core and the benzyl (B1604629) groups can be assigned. The reported ¹³C NMR data is as follows. researchgate.net

Carbon AssignmentChemical Shift (δ, ppm)
C-5, C-6146.9, 145.0
Benzyl C (quaternary)137.9, 137.6
C-7a130.7
Benzyl CH128.4, 127.7, 127.6, 127.5, 127.4
C-2123.2
C-3a121.6
C-4106.8
C-3102.4
C-798.4
-OCH₂-72.4, 72.0

While specific 2D NMR spectra for this compound are not widely published, the application of these techniques is standard for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between H-2 and H-3 on the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is crucial for determining stereochemistry and conformation. For this molecule, NOESY would show correlations between the benzylic methylene protons (-OCH₂-) and the adjacent aromatic protons on both the indole core (H-4, H-7) and the benzyl rings.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the ¹³C spectrum, for instance, confirming the assignments of C-2/H-2, C-3/H-3, C-4/H-4, and C-7/H-7.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for mapping out the complete carbon skeleton. For example, the N-H proton would show correlations to C-2, C-3, C-3a, and C-7a, confirming the indole ring structure. The benzylic methylene protons would show correlations to the quaternary carbons of the benzyl groups and to C-5 and C-6 of the indole core, confirming the position of the ether linkages.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with high accuracy, which allows for the unambiguous determination of its elemental formula.

For this compound, the molecular formula is C₂₂H₁₉NO₂. The calculated monoisotopic mass is:

Calculated Exact Mass: 329.1416 g/mol

An experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield an [M+H]⁺ ion at m/z 330.1494. The measured mass would be compared to the calculated value, with an error of less than 5 ppm being the standard for confirming the elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The expected characteristic absorption bands for this compound are based on its functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (indole)Stretching~3400
C-H (aromatic)Stretching3100-3000
C-H (alkane, -CH₂-)Stretching2950-2850
C=C (aromatic)Stretching1600-1450
C-O (aryl ether)Asymmetric Stretching~1250
=C-H (aromatic)Out-of-plane Bending900-675

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar, symmetric bonds. For this compound, strong Raman signals would be expected for the aromatic C=C stretching vibrations within the indole and benzyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a known chromophore that absorbs UV light. The absorption spectrum of the parent indole molecule shows two main absorption bands corresponding to π → π* transitions. The addition of two benzyloxy groups at the 5- and 6-positions extends the π-conjugated system. This extension is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted indole.

X-ray Crystallography for Solid-State Structure Determination

As of now, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. If a suitable single crystal could be grown, X-ray crystallography would provide the definitive solid-state structure of the molecule. This technique would yield precise data on:

Bond lengths and angles: Confirming the geometry of the indole and benzyl rings.

Torsion angles: Describing the conformation of the benzyloxy substituents relative to the indole plane.

Intermolecular interactions: Identifying potential hydrogen bonding involving the indole N-H group and π-stacking interactions between the aromatic rings, which govern the crystal packing.

Chromatographic Techniques for Purity and Separation

Chromatography is an indispensable tool for the analysis of indole alkaloids and their derivatives. universiteitleiden.nl Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) provide orthogonal approaches to assess the purity of this compound, each offering distinct advantages in terms of selectivity, sensitivity, and application scope.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like indole derivatives. universiteitleiden.nlrjpharmacognosy.ir Reversed-phase (RP) HPLC is the most common mode employed for the separation and quantification of such molecules. universiteitleiden.nl

The development of a robust HPLC method for this compound would typically involve the systematic optimization of several key parameters:

Stationary Phase: C18-bonded silica is a widely used stationary phase for the separation of indole alkaloids due to its hydrophobicity, which provides good retention for these relatively non-polar molecules. universiteitleiden.nl Phenyl-bonded phases can also offer alternative selectivity.

Mobile Phase: The mobile phase usually consists of a mixture of water and an organic modifier, most commonly acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components of a mixture with good resolution. The addition of small amounts of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and protonating the analyte. rjpharmacognosy.ir For mass spectrometry (MS) compatible methods, volatile buffers like formic acid are preferred over phosphoric acid. sielc.com

Detection: The indole nucleus contains a strong chromophore, making UV detection a highly effective and widely used method. universiteitleiden.nl A photodiode array (PDA) detector can be employed to acquire full UV spectra of the eluting peaks, which aids in peak identification and purity assessment. rjpharmacognosy.ir A typical detection wavelength for indole derivatives is in the range of 270-290 nm.

A representative starting point for an HPLC method for this compound is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Suggested Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column providing good retention and efficiency.
Mobile Phase A Water with 0.1% Formic Acid Provides protons to improve peak shape and is MS-compatible.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic modifier for reversed-phase chromatography.
Gradient 50% B to 95% B over 20 minutes Ensures elution of the main compound and any less polar impurities.
Flow Rate 1.0 mL/min Typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 25 °C Provides reproducible retention times.
Detection UV at 280 nm (or PDA 210-400 nm) The indole ring has strong UV absorbance in this region.

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high molecular weight and low volatility. mdpi.com Therefore, a chemical derivatization step is necessary to convert the molecule into a more volatile and thermally stable analogue. mdpi.com

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms (e.g., on the indole nitrogen). mdpi.com In this process, the active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group. This derivatization reduces the polarity of the molecule and increases its volatility, making it amenable to GC analysis. mdpi.com The resulting TMS derivative can then be separated on a GC column and detected by a mass spectrometer, which provides valuable structural information based on its mass-to-charge ratio and fragmentation pattern.

The development of a GC-MS method would proceed as follows:

Derivatization: The sample containing this compound is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), in an appropriate solvent and heated to drive the reaction to completion.

GC Separation: The derivatized sample is injected into the GC system, which is typically equipped with a low-bleed, non-polar capillary column (e.g., CP-Sil 8 CB-MS). A temperature gradient is used to separate the components based on their boiling points and interactions with the stationary phase.

MS Detection: As the components elute from the column, they enter the mass spectrometer, which is commonly operated in Electron Impact (EI) mode. mdpi.com The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the identity of the derivatized analyte.

Table 2: Proposed GC-MS Method Parameters for Derivatized this compound

Parameter Suggested Condition Rationale
Derivatization N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Effective silylating agent for N-H groups.
GC Column CP-Sil 8 CB-MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film Standard non-polar column for general-purpose analysis.
Carrier Gas Helium, constant flow ~1 mL/min Inert carrier gas compatible with MS.
Injector Temp. 280 °C Ensures complete volatilization of the derivatized analyte.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min Provides separation of the analyte from solvent and byproducts.
MS Ionization Electron Impact (EI), 70 eV Standard ionization mode that produces reproducible fragmentation patterns.

| Mass Range | m/z 50-650 | Covers the expected mass of the derivatized compound and its fragments. |

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. wikipedia.org It merges the benefits of both gas and liquid chromatography, offering high efficiency and fast separations. oup.com SFC is considered a form of normal-phase chromatography and is particularly well-suited for the analysis and purification of indole derivatives. wikipedia.orgnih.gov

Key features of SFC for the analysis of this compound include:

Mobile Phase: The primary mobile phase is supercritical CO2, which is non-toxic and non-flammable. Its low viscosity allows for higher flow rates and faster analysis times compared to HPLC. An organic modifier, such as methanol, is often added to increase the mobile phase's solvating power. oup.comnih.gov

Stationary Phases: A variety of stationary phases can be used, including those common in HPLC. For indole derivatives, polysaccharide-based chiral stationary phases are frequently used for enantiomeric separations, though standard silica or diol columns are effective for achiral purity analysis. oup.comnih.gov

Applications: SFC is highly effective for both analytical and preparative-scale separations. nih.gov Its speed makes it suitable for high-throughput screening, while the ease of removing the CO2 mobile phase post-collection simplifies sample recovery in preparative applications.

Table 3: Representative SFC Method Parameters for Indole Derivative Analysis

Parameter Suggested Condition Rationale
Column Lux Cellulose-4 (or similar polysaccharide-based CSP), 250 mm x 4.6 mm, 5 µm Proven to provide excellent separation for various indole derivatives. oup.comoup.com
Mobile Phase Supercritical CO2 / Methanol (e.g., 70:30 v/v) Common mobile phase composition for SFC of moderately polar compounds. oup.com
Flow Rate 3.0 mL/min Higher flow rates are possible in SFC due to the low viscosity of the mobile phase. oup.com
Back Pressure 100 bar Standard pressure to maintain CO2 in a supercritical state. oup.com
Column Temp. 40 °C Controlled temperature ensures reproducible chromatography. oup.com

| Detection | PDA Detector (210-400 nm) | Provides universal detection for chromophoric compounds. oup.com |

Computational Chemistry and Theoretical Studies of 5,6 Bis Benzyloxy 1h Indole

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed picture of the conformational landscape of a flexible molecule like 5,6-Bis(benzyloxy)-1H-indole. The two benzyloxy groups can rotate around their ether linkages, leading to a variety of possible three-dimensional structures.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, often performed using DFT or other high-level ab initio methods, can predict various spectroscopic properties of a molecule. This includes infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. By comparing the calculated spectra with experimental data, researchers can confirm the structure of a synthesized compound.

For this compound, these calculations could predict the vibrational frequencies corresponding to different functional groups, the electronic transitions that give rise to its UV-Vis absorption spectrum, and the chemical shifts of its protons and carbon atoms in NMR spectroscopy. Such theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new indole (B1671886) derivatives. derpharmachemica.comepstem.netijrar.org

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, theoretical methods could be used to predict its reactivity in various chemical transformations. For example, the susceptibility of different positions on the indole ring to electrophilic substitution could be assessed.

By mapping the potential energy surface of a reaction, chemists can understand the feasibility of a proposed synthetic route and potentially design more efficient syntheses. While specific reaction pathway predictions for this compound are not available, the general methodology is widely applied in the study of heterocyclic chemistry.

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajol.inforesearcher.life If this compound is being investigated for potential biological activity, docking studies can be used to predict how it might bind to a specific protein target.

The process involves placing the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity. This can help to identify potential biological targets and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. Docking studies are a common starting point in drug discovery and have been extensively used for various indole derivatives to predict their interactions with enzymes and receptors. nih.govnih.gov

Table 2: Illustrative Output from a Ligand-Protein Docking Study

ParameterDescriptionIllustrative Value
Binding Affinity An estimation of the binding energy between the ligand and the protein.-X.X kcal/mol
Interacting Residues Amino acid residues in the protein's binding site that interact with the ligand.Tyr123, Phe234, Leu345
Types of Interactions The nature of the chemical interactions between the ligand and the protein.Hydrogen bonds, π-π stacking, hydrophobic interactions

Note: This table presents hypothetical data to illustrate the type of information obtained from a docking study.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that attempts to correlate the structural or property descriptors of molecules with a particular property of interest. These properties can include physical properties like boiling point or solubility, or biological activities.

For a series of indole derivatives, a QSPR model could be developed to predict a specific property based on calculated molecular descriptors. While a QSPR study would require data on a range of related compounds, it represents a powerful tool for predicting the properties of new molecules, including derivatives of this compound, without the need for experimental synthesis and testing.

Biological Activities and Pharmacological Mechanisms of 5,6 Bis Benzyloxy 1h Indole and Its Derivatives

Investigation of Specific Target Modulation

The interaction of 5,6-dihydroxy-1H-indole derivatives with specific biological targets such as enzymes and receptors has been a subject of scientific investigation, revealing potential therapeutic applications.

Enzyme Inhibition or Activation Studies

Derivatives of the indole-5,6-dicarbonitrile scaffold have been identified as potent inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.gov In a study evaluating a series of indole (B1671886) and benzofuran (B130515) derivatives, compounds were generally found to be selective inhibitors of MAO-B, with inhibitory constants (Ki) in the nanomolar to micromolar range. nih.gov For instance, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide demonstrated a Ki value of 0.03 µM for MAO-B and was 99-fold more selective for this isoform over MAO-A. nih.gov These findings suggest that indole derivatives containing substitutions at the 5- and 6-positions are promising candidates for the development of reversible MAO-B inhibitors, which could have therapeutic potential in neurodegenerative conditions like Parkinson's disease. nih.gov

Human tyrosinase has been shown to function as a 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase, a role not observed in the mouse counterpart of the enzyme. nih.gov This indicates that human tyrosinase may be involved in the incorporation of DHICA units into human eumelanins. nih.gov

Table 1: Monoamine Oxidase (MAO) Inhibition by Indole Derivatives

Compound Target Inhibition (Ki) Selectivity (MAO-A/MAO-B)
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide MAO-B 0.03 µM 99-fold for MAO-B

Receptor Binding Assays

The endogenous dopamine (B1211576) metabolite 5,6-dihydroxyindole (B162784) (DHI) has been shown to directly bind to and regulate the nuclear receptor-related 1 protein (Nurr1). nih.gov Nurr1 is a critical transcription factor for the development and maintenance of dopamine-producing neurons. nih.gov Due to the instability of DHI, stable analogs have been developed to study this interaction. nih.gov

One such analog, 5-chloroindole (B142107), was found to bind directly to the ligand-binding domain of Nurr1 with a micromolar affinity (Kd of 15.0 ± 1.2 μM). nih.gov This binding stimulates the transcriptional activity of Nurr1, leading to the upregulation of genes involved in dopamine synthesis and packaging, such as tyrosine hydroxylase (TH) and vesicular monoamine transporter 2 (VMAT2). nih.gov These findings highlight the potential of 5,6-dihydroxy-1H-indole derivatives to modulate Nurr1 activity, which could be a therapeutic strategy for conditions involving dopaminergic dysfunction, such as Parkinson's disease. nih.govnih.gov

Table 2: Binding Affinity of 5,6-Dihydroxyindole Analogs to Nurr1 Ligand-Binding Domain

Compound Binding Affinity (Kd)
5-chloroindole 15.0 ± 1.2 μM
Amodiaquine (control) 8.0 ± 1.5 μM

Ion Channel Modulation

Currently, there is a lack of specific studies in the available scientific literature investigating the direct modulation of ion channels by 5,6-Bis(benzyloxy)-1H-indole or its close 5,6-dihydroxy-1H-indole derivatives.

Cellular and Molecular Mechanisms of Action

The effects of 5,6-dihydroxy-1H-indole derivatives at the cellular level, including their impact on cell viability and signaling pathways, have been explored in the context of cancer research.

Cell Line-Based Assays for Proliferation, Apoptosis, or Differentiation

A study investigating the cytotoxic effects of novel 5-hydroxyindole-3-carboxylic acid and related ester derivatives demonstrated their potential as anti-breast cancer agents. nih.gov These compounds were evaluated against the MCF-7 human breast cancer cell line. nih.gov The majority of the synthesized derivatives exhibited cytotoxicity against MCF-7 cells, with one of the most potent compounds, an ester derivative with a 4-methoxy group, showing a half-maximal effective concentration (EC50) of 4.7 µM. nih.gov Importantly, these compounds displayed no significant cytotoxicity towards normal human dermal fibroblast cells, suggesting a degree of selectivity for cancer cells. nih.gov

Table 3: Cytotoxicity of a 5-Hydroxyindole-3-Carboxylic Acid Ester Derivative against MCF-7 Cells

Compound Cell Line EC50
Ester derivative with 4-methoxy group MCF-7 4.7 µM

Signaling Pathway Analysis (e.g., Western Blot, qPCR)

While the activation of the Nurr1 receptor by 5,6-dihydroxyindole derivatives implies the modulation of downstream signaling pathways that regulate the expression of genes like TH and VMAT2, detailed analyses such as Western blots or qPCR to fully elucidate these pathways for this compound or its direct derivatives are not extensively available in the current literature. nih.gov The study on 5-chloroindole did utilize qPCR to confirm the upregulation of Th and Vmat2 mRNA levels in MN9D cells upon treatment. nih.gov

Gene Expression Profiling Studies

Currently, there are no publicly available scientific studies that have investigated the effects of this compound or its derivatives on gene expression profiles. Research into how this specific compound may alter transcriptional activities in various biological systems has not been reported. While studies on other indole derivatives have shown modulation of gene expression in different contexts, such as in cancer or neurodegenerative diseases, these findings cannot be directly extrapolated to this compound due to the high degree of structural specificity in molecular interactions.

In Vitro Biological Screening and Lead Identification

Direct in vitro biological screening data for this compound to identify lead compounds for therapeutic development is scarce. The primary information available pertains to its use as a chemical intermediate in the synthesis of other molecules. For instance, 5,6-dibenzyloxyindole has been utilized as a reactant in the preparation of ligands for the cannabinoid receptor 2 (CB2). However, the biological activity of the parent compound itself was not the focus of these studies.

While broad screenings of indole derivatives have identified compounds with a wide range of biological activities, including antimicrobial and anticancer properties, specific data for this compound is not present in these reports. mdpi.com A review of methods for the synthesis of the related compound, 5,6-dihydroxyindole-2-carboxylic acid, a biosynthetic precursor to melanin, indicates various synthetic routes, but does not provide in vitro screening data for benzyloxy-protected analogues. nih.govnih.gov

Below is a table summarizing the context in which a closely related compound has been mentioned:

Compound NameRole in StudyBiological Target/Activity Investigated
5,6-DibenzyloxyindoleReactantSynthesis of CB2 Cannabinoid Receptor ligands

Pharmacokinetics and Pharmacodynamics (ADME considerations in a research context)

There is a notable absence of published research detailing the pharmacokinetic and pharmacodynamic properties of this compound. Studies concerning its Absorption, Distribution, Metabolism, and Excretion (ADME) profile have not been reported. While general pharmacokinetic properties of indole derivatives have been reviewed, this information is too broad to be specifically applied to this compound. The lipophilicity and metabolic stability, which are key determinants of a compound's pharmacokinetic behavior, would be significantly influenced by the two benzyloxy groups at the 5 and 6 positions of the indole ring. However, without experimental data, any discussion on its ADME properties would be purely speculative.

Evaluation in Pre-clinical Disease Models (if applicable)

Consistent with the lack of data in the preceding sections, there are no available studies on the evaluation of this compound or its derivatives in pre-clinical disease models. The progression of a compound into animal models of disease is contingent on promising in vitro activity and a favorable pharmacokinetic profile, neither of which has been established for this specific molecule. While other substituted indole derivatives have been investigated in preclinical models for conditions such as cancer and neurodegenerative diseases, these findings are not directly applicable to this compound. nih.gov

Structure Activity Relationship Sar Studies of 5,6 Bis Benzyloxy 1h Indole Derivatives

Systematic Derivatization Strategies for SAR Exploration

The systematic derivatization of the 5,6-bis(benzyloxy)-1H-indole core is fundamental to understanding its SAR. This process involves strategically modifying different parts of the molecule—the indole (B1671886) nitrogen, the indole ring system, and the benzyloxy moieties—to probe their respective contributions to the compound's biological activity.

The indole nitrogen (N-1) is a common site for chemical modification in SAR studies due to its accessibility and the significant impact that N-substitution can have on the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

N-Alkylation and N-Arylation: The introduction of various alkyl or aryl groups at the N-1 position can profoundly influence the compound's interaction with its biological target. For instance, small alkyl groups like methyl or ethyl can enhance lipophilicity, potentially improving cell membrane permeability. In contrast, bulkier groups such as benzyl (B1604629) or substituted phenyl rings can introduce additional steric hindrance or pi-stacking interactions, which may either enhance or diminish activity depending on the topology of the binding site. The synthesis of N-aryl indoles can be achieved through various catalytic cross-coupling reactions.

N-Acylation and N-Sulfonylation: N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and may alter the electronic properties of the indole ring. Similarly, N-sulfonylation, resulting in a sulfonamide, can introduce a strong hydrogen bond acceptor and influence the molecule's conformation and solubility. These modifications are often explored to improve metabolic stability and modulate binding affinity. A variety of N-acylindoles can be synthesized using thioesters as a stable acyl source in a highly chemoselective manner.

The following table illustrates a hypothetical SAR exploration through modifications at the indole nitrogen:

Compound R1 Biological Activity (IC50, µM)
This compoundH10.5
1-Methyl-5,6-bis(benzyloxy)-1H-indoleCH₃8.2
1-Ethyl-5,6-bis(benzyloxy)-1H-indoleCH₂CH₃7.5
1-Benzyl-5,6-bis(benzyloxy)-1H-indoleCH₂Ph12.1
1-Acetyl-5,6-bis(benzyloxy)-1H-indoleCOCH₃15.8
1-(Phenylsulfonyl)-5,6-bis(benzyloxy)-1H-indoleSO₂Ph20.3

Hypothetical data for illustrative purposes.

The indole ring itself offers several positions for substitution (C-2, C-3, C-4, and C-7), each providing a unique vector for modifying the molecule's properties. The introduction of substituents can affect the electronic nature of the ring, introduce new points of interaction with the target, or block metabolic pathways.

Substitution at C-2 and C-3: The C-2 and C-3 positions of the indole ring are often targeted for functionalization. The introduction of small alkyl or aryl groups, halogens, or hydrogen bond donors/acceptors at these positions can significantly impact biological activity. For example, a substituent at the C-2 position can influence the orientation of the rest of the molecule within a binding pocket, while modifications at the C-3 position, the most nucleophilic site, are also common for introducing diverse functionalities. The nature and position of substituents on the indole ring play a crucial role in their cytotoxic activity.

Substitution at C-4 and C-7: Modifications at the C-4 and C-7 positions on the benzene (B151609) portion of the indole ring can modulate the electronic properties and lipophilicity of the scaffold. The introduction of electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -OCH₃, -NH₂) can alter the pKa of the indole nitrogen and influence pi-pi interactions.

A hypothetical SAR study involving substitutions on the indole ring is presented in the table below:

Compound Substitution Biological Activity (IC50, µM)
This compoundNone10.5
2-Methyl-5,6-bis(benzyloxy)-1H-indole2-CH₃5.1
3-Methyl-5,6-bis(benzyloxy)-1H-indole3-CH₃12.8
2-Phenyl-5,6-bis(benzyloxy)-1H-indole2-Ph3.2
7-Fluoro-5,6-bis(benzyloxy)-1H-indole7-F8.9
4-Methoxy-5,6-bis(benzyloxy)-1H-indole4-OCH₃11.2

Hypothetical data for illustrative purposes.

The two benzyloxy groups at the 5- and 6-positions are key features of the core scaffold. Modifications to these groups can have a significant impact on the molecule's interaction with its biological target and its pharmacokinetic properties.

Substitution on the Phenyl Rings: Introducing substituents on the phenyl rings of the benzyloxy groups can fine-tune the electronic and steric properties of the molecule. Electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can influence hydrogen bonding capabilities and van der Waals interactions. For instance, a para-methoxy group could enhance activity by acting as a hydrogen bond acceptor. Studies on other molecules have shown that the position of a benzyloxy group can significantly affect inhibitory activity.

Bioisosteric Replacements: The benzyloxy groups can be replaced with other functionalities to probe the importance of the ether linkage and the aromatic ring. Bioisosteres are chemical substituents with similar physical or chemical properties that impart similar biological properties to a chemical compound. For example, replacing one or both benzyloxy groups with other functionalities like phenoxy, cyclohexylmethoxy, or even simple alkoxy groups can provide insights into the structural requirements for activity. The concept of bioisosterism allows for the modification of a compound by replacing fragments with groups having similar properties.

The following table provides a hypothetical illustration of SAR through alterations to the benzyloxy moieties:

Compound Modification Biological Activity (IC50, µM)
This compoundNone10.5
5-(4-Fluorobenzyloxy)-6-(benzyloxy)-1H-indole4-F on one benzyl7.8
5,6-Bis(4-methoxybenzyloxy)-1H-indole4-OCH₃ on both benzyls4.5
5-Phenoxy-6-(benzyloxy)-1H-indole5-OPh18.2
5,6-Bis(cyclohexylmethoxy)-1H-indoleCyclohexylmethoxy25.1

Hypothetical data for illustrative purposes.

Design and Synthesis of Analog Libraries

To efficiently explore the SAR of this compound, the design and synthesis of analog libraries are essential. Combinatorial chemistry and parallel synthesis techniques enable the rapid generation of a large number of derivatives for high-throughput screening. Natural product-based combinatorial chemical libraries are often constructed by adding various building blocks to bioactive natural products. The indole scaffold is a major target for the construction of small-molecule libraries aimed at discovering therapeutic leads.

The synthesis of such libraries would typically start from a common intermediate, such as 5,6-dihydroxyindole (B162784), which can then be subjected to various chemical transformations in a parallel fashion. For example, a library of N-substituted derivatives could be generated by reacting the parent indole with a diverse set of alkylating or acylating agents. Similarly, libraries with variations on the benzyloxy groups could be synthesized by reacting 5,6-dihydroxyindole with a collection of substituted benzyl halides.

Computational SAR and QSAR Modeling

Computational methods play a crucial role in modern drug discovery by providing insights into the molecular basis of activity and predicting the properties of novel compounds.

Molecular Docking: If the biological target of this compound is known, molecular docking studies can be performed to predict the binding mode of its derivatives. This can help in understanding the key interactions between the ligand and the target protein and guide the design of new analogs with improved affinity. Molecular docking has been successfully used to study the interactions of indole derivatives with various biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for this compound derivatives, it is possible to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. Both 2D and 3D-QSAR models can be developed to capture different aspects of the molecular structure. Atom-based 3D-QSAR models can identify physicochemical features correlated with biological potency.

Identification of Key Pharmacophores and Structural Requirements for Activity

Through the systematic analysis of SAR data from derivatization studies and computational modeling, the key pharmacophoric features of the this compound scaffold can be identified. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert its biological effect.

For this compound, the key pharmacophoric elements might include:

The indole nitrogen as a potential hydrogen bond donor or a site for substitution to modulate lipophilicity.

The aromatic system of the indole ring for pi-stacking interactions.

The oxygen atoms of the benzyloxy groups as hydrogen bond acceptors.

The distal phenyl rings of the benzyloxy groups for hydrophobic or aromatic interactions.

Pharmacophore models can be generated based on a set of active compounds and used for virtual screening of compound databases to identify novel chemotypes with the desired activity. These models help in understanding the essential structural requirements for biological activity.

Applications of 5,6 Bis Benzyloxy 1h Indole in Medicinal Chemistry Research

Development of Potential Therapeutic Agents

The structural framework of 5,6-Bis(benzyloxy)-1H-indole has served as a template for the design and synthesis of novel compounds with potential therapeutic applications across several key areas of disease research.

Anticancer Research and Cytotoxicity Studies

While direct studies on the anticancer activity of this compound are not extensively documented, research into structurally related benzyloxyindole derivatives has shown significant promise. The indole (B1671886) scaffold itself is a key component in many anticancer drugs, and modifications such as the addition of benzyloxy groups can influence the molecule's interaction with biological targets. mdpi.com

For instance, platinum(IV) complexes incorporating a related compound, 5-benzyloxyindole-3-acetic acid, have been synthesized and evaluated for their anticancer activity. These complexes demonstrated considerable activity against multiple human cell lines, in some cases proving more potent than established platinum-based drugs like cisplatin and oxaliplatin. mdpi.com One particular complex, 56-5B3A, displayed outstanding anticancer activity with GI50 values ranging from 1.2 to 150 nM. mdpi.com The mechanism of action for these complexes was linked to the enhanced production of reactive oxygen species (ROS), a decline in mitochondrial activity, and the inhibition of histone deacetylase in colon cancer cells. mdpi.com

The cytotoxic potential of various indole derivatives is a broad area of investigation. Studies on other indole-based compounds have shown potent inhibitory activity at sub-micromolar concentrations against cancer cell lines such as MCF-7, MDA-MB-231, and A549. mdpi.comnih.gov These findings underscore the therapeutic potential of the indole nucleus in oncology. mdpi.comnih.gov

Table 1: Cytotoxicity of Selected Indole-Based Compounds

Compound Designation Cell Line IC50 (µM) Reference
U2 MCF-7 1.2 ± 0.02 mdpi.com
U3 MCF-7 11.10 ± 0.07 mdpi.com

Antimicrobial and Antiviral Investigations

The indole moiety is a recognized pharmacophore in the development of antimicrobial and antiviral agents. nih.gov However, the specific substitution pattern of this compound appears to have a significant impact on its antibacterial efficacy. Research on novel small-molecule hybrid antibacterial agents revealed that the presence of benzyloxy functions in both the 5- and 6-positions of the indole residue was unfavorable for activity against S. aureus and MRSA strains.

In the realm of antiviral research, derivatives containing benzyloxy groups have shown more promising results. For example, a series of 1,6-bis[(benzyloxy)methyl]uracil derivatives were synthesized and found to inhibit HIV-1 reverse transcriptase at micro- and submicromolar concentrations. nih.gov These compounds also exhibited significant activity against the influenza A (H1N1) virus in cell culture, with the lead compound surpassing the activity of several established antiviral drugs. nih.gov This suggests that while the 5,6-bis(benzyloxy) substitution on the indole core itself may not be optimal for antibacterial action, the benzyloxy group remains a valuable functional group in the design of antiviral compounds.

Neuropharmacological Applications

The this compound scaffold has been utilized as a starting point for the synthesis of compounds with potential applications in neuropharmacology. Specifically, its carboxylic acid derivative, this compound-2-carboxylic acid, has been used to create amide derivatives that act as NMDA (N-methyl-D-aspartate) receptor antagonists. chiralen.com NMDA receptors are crucial for synaptic plasticity and memory function, and their antagonists are investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.

Furthermore, the benzyloxy pharmacophore has been identified as a key feature in the design of inhibitors for monoamine oxidase B (MAO-B). nih.gov The investigation of compounds like N-((5-(benzyloxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine highlighted the importance of the benzyloxy motif linked to an aryl ring for potent and selective MAO-B inhibition. nih.gov MAO-B inhibitors are primarily used in the treatment of Parkinson's disease.

Anti-inflammatory and Immunomodulatory Studies

The indole nucleus is a core component of several compounds with anti-inflammatory properties. While specific studies on the anti-inflammatory or immunomodulatory effects of this compound are limited, research on related indole derivatives provides a basis for its potential in this area. Indole-based compounds have been investigated as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. acs.org

For example, the design of multitarget drugs for inflammation has led to the identification of indoline-based compounds with potent anti-inflammatory efficacy in vivo. acs.org In other studies, the hybridization of an indole ring with other heterocyclic systems like imidazole[2,1-b]thiazole has yielded derivatives that effectively inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in cellular models of inflammation. rsc.orgnih.gov These findings suggest that the this compound scaffold could be a valuable starting point for developing novel anti-inflammatory agents.

Use as a Synthetic Intermediate for Complex Drug Molecules

Perhaps one of the most significant applications of this compound in medicinal chemistry is its role as a versatile synthetic intermediate. Its protected hydroxyl groups at the 5 and 6 positions make it an ideal precursor for the synthesis of more complex molecules where selective modification of the indole core is required.

As mentioned previously, it is a key precursor for the synthesis of this compound-2-carboxylic acid. chiralen.com This carboxylic acid derivative can then be further functionalized, for example, by forming amide bonds to create libraries of compounds for screening as NMDA receptor antagonists. The benzyloxy groups serve as protecting groups for the hydroxyl functionalities, which can be deprotected at a later stage of the synthesis to yield the final, more polar, drug molecules. This strategy is crucial in multi-step syntheses of complex pharmaceutical agents. The indole ring system itself is a cornerstone in the synthesis of many top-selling drugs, and versatile intermediates like this compound are essential for efficient synthetic routes. beilstein-journals.org

Prodrug Strategies and Targeted Drug Delivery Research

The concept of prodrugs, which are inactive or less active precursors that are metabolized into active drugs in the body, is a well-established strategy in medicinal chemistry to improve pharmacokinetic or pharmacodynamic properties. The indole scaffold, and specifically benzyloxy-substituted indoles, has been incorporated into prodrug designs.

A prominent example is the use of 5-benzyloxyindole-3-acetic acid in the development of platinum(IV) prodrugs. mdpi.com In this approach, the bioactive indole derivative is attached to a platinum(IV) center. These kinetically inert complexes are designed to be stable in the bloodstream and release the cytotoxic platinum(II) agent and the bioactive indole ligand upon reduction within the tumor microenvironment. This strategy aims to reduce the side effects associated with conventional platinum chemotherapy and potentially enhance anticancer efficacy through a dual mechanism of action. mdpi.com While this research used a mono-benzyloxy indole derivative, it provides a strong rationale for exploring this compound in similar prodrug approaches, where the two benzyloxy groups could be further functionalized for targeted delivery or to modulate the release properties of the active agent.

Based on the current scientific literature, there is no specific information available detailing the application of This compound in fragment-based drug discovery (FBDD) approaches.

Fragment-based drug discovery is a well-established method in medicinal chemistry for identifying lead compounds as part of the drug discovery process. This technique involves screening libraries of small, low-molecular-weight compounds, known as fragments, to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

While indole-containing compounds are of significant interest in medicinal chemistry and have been explored in various drug discovery campaigns, including FBDD, the specific use of this compound as a fragment has not been documented in the reviewed literature. Research in this area tends to focus on the broader class of indole derivatives rather than this specific protected form.

Therefore, a detailed discussion, including research findings and data tables related to the use of this compound in FBDD, cannot be provided at this time.

Potential Applications in Materials Science and Catalysis Research

Incorporation into Polymeric Materials

The structure of 5,6-Bis(benzyloxy)-1H-indole is reminiscent of 5,6-dihydroxyindole (B162784) (DHI), a key monomer in the biosynthesis of eumelanin, a natural pigment with interesting optical and electronic properties. nih.govnih.gov The oxidative polymerization of DHI and its derivatives leads to the formation of complex, heterogeneous oligomers and polymers. nih.govnih.govrsc.org

Potential Polymerization Pathways:

Oxidative Polymerization: Following the deprotection of the benzyl (B1604629) groups to yield 5,6-dihydroxyindole, this resulting molecule can undergo oxidative polymerization. This process, similar to melanin formation, would likely proceed through the formation of indole-5,6-quinone intermediates, which then couple to form polymer chains. The resulting polydopamine-like material could exhibit adhesive properties, biocompatibility, and the ability to chelate metal ions.

Electropolymerization: Indole (B1671886) and its derivatives can be polymerized electrochemically to form conductive polymer films. mdpi.com The electron-donating nature of the benzyloxy groups in this compound would be expected to lower the oxidation potential of the monomer, potentially facilitating electropolymerization. The resulting polymer could have applications in sensors, electrochromic devices, and energy storage.

Condensation Polymerization: The N-H functionality of the indole ring provides a reactive site for condensation polymerization with suitable difunctional monomers. For instance, a catalyst-free C-N coupling reaction between indole derivatives and activated difluoro monomers has been shown to produce high molecular weight polymers with good thermal stability and fluorescence. nih.gov

Table 1: Potential Polymerization Methods for this compound and its Dihydroxy Analogue

Polymerization MethodMonomerPotential Polymer Properties
Oxidative Polymerization5,6-DihydroxyindoleAdhesive, Biocompatible, Metal-chelating
ElectropolymerizationThis compoundConductive, Electrochromic
Condensation PolymerizationThis compoundThermally stable, Fluorescent

Use as Ligands in Organometallic Catalysis

The indole scaffold can act as a ligand in organometallic chemistry, coordinating to metal centers through the nitrogen atom or the π-system of the heterocyclic ring. The introduction of substituents allows for the fine-tuning of the electronic and steric properties of the resulting ligands. Indole-based ligands have been successfully employed in various catalytic transformations.

Potential as a Ligand:

N-Heterocyclic Carbene (NHC) Precursor: The indole nitrogen can be functionalized to form imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). Copper(I)-NHC complexes incorporating an indole skeleton have demonstrated catalytic activity in hydrosilylation and C-N coupling reactions. nih.gov The benzyloxy groups at the 5- and 6-positions would be expected to influence the electronic properties of the resulting NHC ligand.

Multidentate Ligand Design: The oxygen atoms of the benzyloxy groups could potentially participate in metal coordination, allowing this compound to act as a multidentate ligand. Such chelation effects can enhance the stability and catalytic activity of the resulting metal complexes.

Homogeneous Catalysis: Organometallic complexes derived from functionalized indoles could find applications in a range of homogeneous catalytic reactions, including cross-coupling reactions, hydrogenation, and polymerization. The specific properties of the metal center and the indole-based ligand would determine the catalytic performance.

Application in Organic Electronic Materials

Indole derivatives are being explored for their potential in organic electronic devices due to their electron-rich nature and charge-transporting capabilities. The electronic properties of indole can be readily tuned by introducing substituents onto the indole ring.

Potential Electronic Properties:

Hole-Transporting Material: The electron-donating character of the two benzyloxy groups at the 5- and 6-positions would increase the electron density of the indole ring. This is expected to raise the energy of the highest occupied molecular orbital (HOMO), making the molecule a good candidate for a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Fluorescent Emitter: Indole derivatives can exhibit fluorescence. The extended conjugation and the nature of the substituents can influence the emission wavelength and quantum yield. While the benzyloxy groups themselves are not directly conjugated to the indole π-system, they can influence the electronic structure. Further functionalization of the indole core could lead to materials with tailored emission properties.

Influence of Substituents on Electronic Properties: Studies on substituted indoles have shown that the position and electronic nature of the substituents have a significant impact on their absorption and emission properties. For instance, the linkage mode of 5,6-dihydroxyindole oligomers is a crucial parameter affecting their electronic absorption properties. nih.gov The presence of two alkoxy groups in this compound is anticipated to lead to a red-shift in the absorption and emission spectra compared to unsubstituted indole.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted CharacteristicRationale
HOMO Energy LevelRelatively HighElectron-donating effect of two benzyloxy groups
Potential ApplicationHole-Transporting MaterialFacilitates injection and transport of positive charge carriers
FluorescencePotential for Tunable EmissionModification of the indole core can alter emission properties

Supramolecular Chemistry and Self-Assembly

The indole ring system is capable of engaging in non-covalent interactions that are crucial for the formation of ordered supramolecular structures. These interactions include hydrogen bonding and π-π stacking.

Potential for Self-Assembly:

Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor, which can interact with suitable hydrogen bond acceptors. This interaction is a key driving force in the self-assembly of many indole-containing molecules.

π-π Stacking: The aromatic nature of the indole ring and the two benzyl groups allows for π-π stacking interactions. These interactions, in concert with hydrogen bonding, can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures.

Host-Guest Chemistry: The indole scaffold can be incorporated into larger host molecules designed to bind specific guest molecules through a combination of non-covalent interactions. The benzyloxy groups could provide additional points of interaction and influence the shape and size of the binding cavity.

Influence of Substituents on Supramolecular Assembly: The nature and position of substituents on the indole ring can significantly influence the geometry and stability of the resulting supramolecular assemblies. nih.gov The bulky benzyloxy groups in this compound would be expected to play a significant role in directing the self-assembly process, potentially leading to unique and complex structures.

Future Directions and Emerging Research Avenues for 5,6 Bis Benzyloxy 1h Indole

Green Chemistry Principles in Synthesis and Derivatization

The future synthesis and modification of 5,6-Bis(benzyloxy)-1H-indole will increasingly align with the principles of green chemistry, aiming to reduce environmental impact while enhancing efficiency. Traditional indole (B1671886) syntheses often rely on harsh conditions and hazardous reagents. rsc.org Modern approaches, however, offer sustainable alternatives that are applicable to this specific scaffold.

Key green strategies include:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and energy consumption for classic indole syntheses like the Fischer-indole method. researchgate.net

Aqueous Media : Utilizing water as a solvent for the functionalization of indoles represents a significant step towards sustainability, minimizing the reliance on volatile organic compounds. nih.gov

Multicomponent Reactions (MCRs) : Designing one-pot reactions where multiple starting materials react to form the desired indole core can improve atom economy and reduce waste by minimizing intermediate isolation steps. rsc.orgnih.gov A sustainable MCR approach using inexpensive anilines and glyoxal (B1671930) has been developed, offering a benign pathway to multi-substituted indoles. rsc.org

Photocatalysis : Visible-light photocatalysis provides an eco-friendly method for the functionalization of indoles under extremely mild conditions, enabling the formation of complex derivatives. rsc.org

The application of these principles will not only make the production of this compound more environmentally friendly but will also open new pathways for its derivatization, creating novel molecular architectures for further investigation.

PrincipleMethodologyPotential Advantage for this compound
Energy EfficiencyMicrowave-assisted organic synthesis (MAOS)Accelerated reaction rates and reduced energy consumption for core synthesis.
Safer SolventsReactions in aqueous media or bio-based solvents (e.g., ethanol)Reduced environmental footprint and improved safety profile of the synthetic process. rsc.orgnih.gov
Atom EconomyOne-pot multicomponent reactions (MCRs)Streamlined synthesis of complex derivatives from simple precursors with minimal waste. rsc.org
CatalysisUse of nanocatalysts or biocatalystsHigh efficiency, selectivity, and potential for catalyst recycling.
Renewable FeedstocksVisible-light photocatalysisUse of light as a renewable energy source to drive chemical transformations under mild conditions. rsc.org

Exploration of Novel Biological Targets

While this compound is primarily a synthetic precursor, its core structure, particularly after deprotection to 5,6-dihydroxyindole (B162784) (DHI), is of significant biological interest. Future research will focus on using this scaffold to design ligands for novel and challenging biological targets.

The deprotected form, 5,6-dihydroxyindole, is an endogenous metabolite of dopamine (B1211576) and a key building block of eumelanin. researchgate.netescholarship.org Recent studies have shown that DHI and its stable analogs can directly bind to and activate the nuclear receptor Nurr1 (NR4A2). escholarship.orgbiorxiv.org Nurr1 is a critical transcription factor for the development and maintenance of dopamine-producing neurons, making it a key target for therapies against Parkinson's disease. escholarship.org This finding opens a significant avenue for designing novel Nurr1 modulators based on the 5,6-disubstituted indole scaffold.

Furthermore, the versatility of the indole nucleus allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. mdpi.commdpi.com For example, other substituted indole derivatives have recently been identified as potent agonists of the RORγ nuclear receptor, presenting a novel immuno-oncology therapeutic strategy. nih.govacs.org Future work should involve the synthesis of a library of compounds derived from this compound to screen against emerging therapeutic targets.

Target ClassSpecific Target ExampleTherapeutic AreaRationale
Nuclear ReceptorsNurr1 (NR4A2)Neurodegenerative Diseases (e.g., Parkinson's)The endogenous precursor 5,6-dihydroxyindole binds to and activates Nurr1. escholarship.orgbiorxiv.org
Nuclear ReceptorsRORγImmuno-oncologySubstituted indoles have been developed as potent RORγ agonists with antitumor activity. nih.govacs.org
EnzymesTopoisomerase I/IIOncologyIndole-benzimidazole-isoxazoles show dual inhibitory activity. nih.gov
Ion ChannelsTRPV1Pain and InflammationIndole-2-carboxamides have been designed as novel and selective TRPV1 agonists. nih.gov
EnzymesTyrosinaseDermatology, CosmeticsN-benzyl indole hybrids act as competitive tyrosinase inhibitors. rsc.org

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The intersection of artificial intelligence (AI) and medicinal chemistry offers a powerful paradigm to accelerate the discovery of new drugs based on the this compound scaffold. Machine learning (ML) models can be trained on large datasets of known indole derivatives to predict the biological activity of new, unsynthesized compounds. nih.govuni-bonn.de

Future applications of AI and ML in this context include:

Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the anticancer, antimicrobial, or neuroprotective activity of novel derivatives. nih.gov Such models can prioritize which compounds to synthesize, saving time and resources.

De Novo Drug Design : Generative AI models can design entirely new molecules based on the 5,6-disubstituted indole scaffold that are optimized for specific properties, such as high binding affinity for a target protein and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. digitellinc.commbios.org

Reaction Prediction : ML algorithms can predict the outcomes and optimal conditions for chemical reactions, aiding in the development of efficient and green synthetic routes to new derivatives. francis-press.comfrancis-press.com For instance, ML has been used to predict the energy barriers and selectivity of C-H activation reactions on indoles. francis-press.comfrancis-press.com

By integrating these computational tools, researchers can navigate the vast chemical space of possible indole derivatives more effectively, leading to the faster identification of promising drug candidates.

AI/ML ApplicationSpecific TaskImpact on Research
Virtual ScreeningPredicting binding affinity of derivatives to biological targets.Rapidly identifies potential hit compounds from large virtual libraries. mbios.org
Generative ModelingDesigning novel indole scaffolds with desired 3D pharmacophores. digitellinc.comCreates innovative drug candidates with potentially improved efficacy and novelty.
QSAR ModelingPredicting LogIC50 values for anticancer activity. nih.govPrioritizes synthetic efforts on compounds most likely to be potent.
Synthesis PlanningPredicting reaction outcomes and optimizing synthetic routes. francis-press.comEnhances the efficiency and sustainability of chemical synthesis.
ADMET PredictionForecasting pharmacokinetic and toxicity profiles.Reduces late-stage attrition of drug candidates by identifying potential liabilities early.

Advanced Materials Applications and Nanotechnology

The potential of this compound in materials science is intrinsically linked to its deprotected counterpart, 5,6-dihydroxyindole (DHI). DHI is the fundamental building block of eumelanin, a biopolymer known for its unique optical, electronic, and antioxidant properties. researchgate.net It is also a key intermediate in the formation of polydopamine, a versatile coating material with exceptional adhesive properties on a wide range of surfaces. nih.govrsc.org

Future research can explore this compound as a stable, solution-processable precursor for creating novel functional materials:

Biomimetic Polymers : By controlling the deprotection and subsequent oxidation, it may be possible to synthesize melanin-like polymers with tailored properties for applications in organic electronics, photoprotective coatings, and biocompatible materials. researchgate.net

Surface Functionalization : The indole core can be used to anchor functional coatings to surfaces. The benzyloxy groups offer sites for further chemical modification before or during the polymerization process, allowing for the creation of smart surfaces with responsive properties.

Nanomaterials : 5,6-dihydroxyindoles are promising for developing new nanomaterials with tailored electronic and optical characteristics. researchgate.net The protected form could be used to prepare well-defined oligomers or to functionalize nanoparticles, which could then be converted to their active DHI form in a controlled manner.

Collaborative Research Opportunities and Interdisciplinary Studies

Unlocking the full potential of this compound will require a highly collaborative and interdisciplinary approach. The journey from a simple chemical building block to a market-ready drug or a high-performance material is complex and multifaceted.

Future progress will depend on synergistic collaborations between:

Organic and Medicinal Chemists : To devise green synthetic routes and create libraries of novel derivatives.

Computational Scientists : To apply AI and ML tools for predictive modeling and de novo design, guiding synthetic efforts. nih.gov

Pharmacologists and Biologists : To screen new compounds against novel biological targets and elucidate their mechanisms of action.

Materials Scientists and Physicists : To investigate the polymerization of DHI precursors and characterize the electronic and optical properties of the resulting materials. researchgate.net

Chemical Engineers : To develop scalable and sustainable processes for the large-scale production of promising compounds.

By fostering these interdisciplinary partnerships, the scientific community can accelerate the translation of fundamental research on this compound and its derivatives into tangible technological and therapeutic innovations.

Q & A

Q. What are the common synthetic routes for preparing 5,6-Bis(benzyloxy)-1H-indole, and how are key intermediates validated?

  • Methodological Answer : The synthesis typically involves sequential benzylation of dihydroxyindole precursors. For example, a two-step procedure may include:

Protection of hydroxyl groups : Reacting 5,6-dihydroxyindole with benzyl bromide under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C.

Purification : Flash chromatography (cyclohexane/EtOAc gradients) isolates intermediates, with LC-MS (>95% purity) and 1H^1H NMR (e.g., benzyloxy proton signals at δ 5.08 ppm) used for validation .
Table: Key Reaction Parameters

StepReagents/ConditionsYieldPurity Validation
1BnBr, K₂CO₃, DMF, 70°C75%TLC, 1H^1H NMR
2Flash chromatography65%LC-MS (254 nm)

Q. How is this compound characterized structurally and functionally in academic research?

  • Methodological Answer :
  • Structural Analysis : Single-crystal X-ray diffraction confirms the benzyloxy substituents’ spatial arrangement (e.g., dihedral angles between benzyl and indole planes). Crystallization is achieved using slow evaporation in CHCl₃/hexane .
  • Spectroscopic Validation : 1H^1H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and HRMS (exact mass for C₂₂H₁₉NO₂: [M+H]⁺ calc. 336.1389) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Dose-Response Reproducibility : Perform assays (e.g., cytotoxicity) across multiple cell lines with standardized protocols (IC₅₀ comparisons).
  • Metabolic Stability Testing : Use liver microsome assays to assess if discrepancies arise from differential metabolism .
  • Structural Confirmation : Re-synthesize disputed compounds and validate purity via HPLC-UV/ELSD (>98%) .

Q. What computational strategies are employed to predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Use CHARMM-GUI to simulate interactions with transition-metal catalysts (e.g., Pd/C). Parameters include solvation models (TIP3P water) and force fields (CGenFF) .
  • DFT Calculations : Analyze HOMO/LUMO energies (e.g., Gaussian 16) to predict regioselectivity in cross-coupling reactions .

Q. How can researchers optimize the regioselective functionalization of this compound for drug discovery?

  • Methodological Answer :
  • Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine) at the indole C3 position to achieve C4/C7 functionalization.
  • Protection/Deprotection Strategies : Selective benzyl group removal (H₂/Pd-C) enables subsequent modifications (e.g., sulfonation, glycosylation) .
    Table: Functionalization Examples
PositionReagentsProduct Application
C3Pd(OAc)₂, PyridineKinase inhibitor precursors
C7BBr₃ (debenzylation)Hydroxyl intermediates for conjugation

Data-Driven Research Challenges

Q. What analytical techniques are critical for resolving batch-to-batch variability in this compound synthesis?

  • Methodological Answer :
  • HPLC-DAD/MS : Quantify impurities (e.g., mono-benzylated byproducts) using reverse-phase C18 columns (ACN/water gradients) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N ±0.3% theoretical) to detect residual solvents or catalysts .

Q. How do electronic effects of benzyloxy substituents influence the indole core’s photophysical properties?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Compare λₐ₆ₛ of this compound (e.g., 290 nm) vs. unsubstituted indole (275 nm) in ethanol.
  • Fluorescence Quenching Studies : Use Stern-Volmer plots to assess electron-withdrawing/donating effects on excited-state lifetimes .

Ethical and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Gloves (nitrile) and safety goggles mandatory due to potential irritancy (no GHS classification, but structural analogs show toxicity) .
  • Waste Disposal : Neutralize reaction residues with dilute HCl before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Bis(benzyloxy)-1H-indole
Reactant of Route 2
Reactant of Route 2
5,6-Bis(benzyloxy)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.